molecular formula C15H18FN3O B7632720 8-fluoro-N-(2-imidazol-1-ylethyl)-2,3,4,5-tetrahydro-1-benzoxepin-5-amine

8-fluoro-N-(2-imidazol-1-ylethyl)-2,3,4,5-tetrahydro-1-benzoxepin-5-amine

Cat. No. B7632720
M. Wt: 275.32 g/mol
InChI Key: OGKXMEYUDPBIIB-UHFFFAOYSA-N
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Description

8-fluoro-N-(2-imidazol-1-ylethyl)-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 8-fluoro-N-(2-imidazol-1-ylethyl)-2,3,4,5-tetrahydro-1-benzoxepin-5-amine involves the inhibition of HDACs and PDEs. By inhibiting these enzymes, this compound can modulate gene expression and signal transduction, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-fluoro-N-(2-imidazol-1-ylethyl)-2,3,4,5-tetrahydro-1-benzoxepin-5-amine are diverse and depend on the specific target enzyme. HDAC inhibition has been shown to have potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders. PDE inhibition has been shown to have potential applications in the treatment of erectile dysfunction and pulmonary hypertension.

Advantages and Limitations for Lab Experiments

The advantages of using 8-fluoro-N-(2-imidazol-1-ylethyl)-2,3,4,5-tetrahydro-1-benzoxepin-5-amine in lab experiments include its potent inhibitory activity against HDACs and PDEs, making it an attractive target for drug development. However, the limitations include the complex synthesis method and the potential for off-target effects.

Future Directions

There are several future directions for the study of 8-fluoro-N-(2-imidazol-1-ylethyl)-2,3,4,5-tetrahydro-1-benzoxepin-5-amine. One potential direction is the development of more efficient and cost-effective synthesis methods. Another direction is the identification of new target enzymes for this compound, which could lead to the development of novel therapeutics. Additionally, further research is needed to investigate the potential off-target effects of this compound and to develop strategies to minimize these effects.
In conclusion, 8-fluoro-N-(2-imidazol-1-ylethyl)-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is a chemical compound that has shown promising potential for use in the field of medicine. Its potent inhibitory activity against HDACs and PDEs makes it an attractive target for drug development. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential off-target effects.

Synthesis Methods

The synthesis of 8-fluoro-N-(2-imidazol-1-ylethyl)-2,3,4,5-tetrahydro-1-benzoxepin-5-amine involves a series of chemical reactions. The starting material is 2-fluoro-4-nitroaniline, which is then subjected to a series of reactions, including nitration, reduction, and cyclization, to produce the final product. The process involves the use of various reagents, including sodium nitrite, hydrochloric acid, sodium hydroxide, and palladium on carbon.

Scientific Research Applications

8-fluoro-N-(2-imidazol-1-ylethyl)-2,3,4,5-tetrahydro-1-benzoxepin-5-amine has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit potent inhibitory activity against certain enzymes, including histone deacetylases (HDACs) and phosphodiesterases (PDEs). These enzymes play a critical role in various physiological processes, including gene expression and signal transduction, making them attractive targets for drug development.

properties

IUPAC Name

8-fluoro-N-(2-imidazol-1-ylethyl)-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O/c16-12-3-4-13-14(2-1-9-20-15(13)10-12)18-6-8-19-7-5-17-11-19/h3-5,7,10-11,14,18H,1-2,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGKXMEYUDPBIIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C=C(C=C2)F)OC1)NCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-fluoro-N-(2-imidazol-1-ylethyl)-2,3,4,5-tetrahydro-1-benzoxepin-5-amine

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